PqsR-IN-1
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Overview
Description
PqsR-IN-1 is a potent inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. This compound plays a crucial role in attenuating the production of virulence factors such as pyocyanin, making it a promising candidate for antibacterial therapy .
Preparation Methods
The synthesis of PqsR-IN-1 involves a series of chemical reactions. One of the synthetic routes includes the use of quinoline-based derivatives. The preparation involves the following steps:
Chemical Reactions Analysis
PqsR-IN-1 undergoes several types of chemical reactions:
Scientific Research Applications
PqsR-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the quorum sensing mechanisms in Pseudomonas aeruginosa.
Biology: The compound is used to investigate the role of quorum sensing in bacterial virulence and biofilm formation.
Medicine: this compound is being explored as a potential therapeutic agent to treat infections caused by Pseudomonas aeruginosa, especially in cases where the bacteria are resistant to conventional antibiotics.
Industry: The compound is used in the development of anti-biofilm coatings for medical devices and industrial equipment .
Mechanism of Action
PqsR-IN-1 exerts its effects by inhibiting the PqsR transcriptional regulator in Pseudomonas aeruginosa. This inhibition prevents the activation of the pseudomonas quinolone signal (PQS) system, which is responsible for the production of virulence factors and biofilm formation. The compound binds to the ligand-binding domain of PqsR, blocking the interaction with its native agonists .
Comparison with Similar Compounds
PqsR-IN-1 is unique compared to other quorum sensing inhibitors due to its high potency and low cytotoxicity. Similar compounds include:
Quinazolinone derivatives: These compounds also inhibit the PqsR regulator but may have different binding affinities and efficacies.
Phenyllactic acid: This compound inhibits quorum sensing by binding to the RhlR and PqsR receptors but has a different chemical structure and mechanism of action .
This compound stands out due to its specific targeting of the PqsR regulator and its potential for therapeutic applications in treating drug-resistant bacterial infections.
Properties
Molecular Formula |
C17H18ClN3OS |
---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-3-4-5-16-20-13(10-23-16)9-21-11-19-15-7-6-12(18)8-14(15)17(21)22/h6-8,10-11H,2-5,9H2,1H3 |
InChI Key |
NHLFNYUFUYOOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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